molecular formula C15H20N2OS2 B12123392 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 756859-02-6

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12123392
CAS No.: 756859-02-6
M. Wt: 308.5 g/mol
InChI Key: OMYONDCRILBWPC-UHFFFAOYSA-N
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Description

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, a methyl group, and a sulfanyl group attached to a thieno[2,3-d]pyrimidin-4-one core. The molecular formula of this compound is C15H20N2OS2, and it has a molecular weight of 308.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the use of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidin-4-ones .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in the target organisms, leading to their death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, ethyl, and methyl groups, along with the sulfanyl group, makes it a versatile compound for various applications .

Properties

CAS No.

756859-02-6

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H20N2OS2/c1-3-11-9(2)12-13(20-11)16-15(19)17(14(12)18)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,16,19)

InChI Key

OMYONDCRILBWPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)NC(=S)N(C2=O)C3CCCCC3)C

Origin of Product

United States

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